4-Heptanoylmorpholine

描述

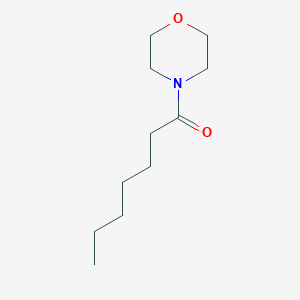

4-Heptanoylmorpholine: is an organic compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with both amine and ether functional groups

准备方法

Synthetic Routes and Reaction Conditions:

From 1,2-amino alcohols: A common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions.

From aziridines and epoxides: These compounds can be converted into morpholine derivatives through ring-opening reactions, often catalyzed by transition metals.

From diethanolamine: Industrially, morpholine is produced by the dehydration of diethanolamine using concentrated sulfuric acid.

Industrial Production Methods:

化学反应分析

Types of Reactions:

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of N-substituted morpholine derivatives.

科学研究应用

Medicinal Chemistry

Therapeutic Agent Development

4-Heptanoylmorpholine has been investigated for its role in enhancing the therapeutic efficacy of certain drugs. It is part of combinatorial methods aimed at improving the performance of therapeutic agents, particularly in cancer treatment. The compound can modulate biological pathways, such as DNA methylation and macrophage activation, which are crucial in cancer therapies . Furthermore, its ability to suppress survivin expression makes it a candidate for use alongside survivin inhibitors, potentially improving cancer treatment outcomes .

Antimicrobial Properties

Research indicates that morpholine derivatives, including this compound, exhibit significant antimicrobial activities. These compounds have been explored as potential agents against various pathogens, showcasing their utility in developing new antibiotics or antifungal treatments .

Biological Imaging

Fluorescent Systems

this compound has been utilized in the development of fluorescent systems for biological imaging. These systems are essential for visualizing cellular processes in real-time, allowing researchers to study dynamic biological events within living cells . The compound's properties facilitate the design of imaging agents that can target specific cellular components, enhancing the resolution and specificity of imaging techniques.

Chemical Synthesis and Precursor Applications

Synthetic Precursor

As a morpholine derivative, this compound serves as a versatile building block in organic synthesis. It can be employed to synthesize more complex molecules through various chemical reactions, including acylation and nucleophilic substitutions. This application is particularly valuable in creating new heterocycles or functionalized compounds that may have pharmaceutical relevance .

Table 1: Summary of Applications

作用机制

Antibacterial Activity: Morpholine-modified compounds can disrupt bacterial membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death.

Enzyme Inhibition: Morpholine derivatives can bind to the active sites of enzymes, inhibiting their activity and thereby exerting therapeutic effects.

Molecular Targets and Pathways:

Bacterial Membranes: Disruption of membrane integrity.

Reactive Oxygen Species: Induction of oxidative stress in bacterial cells.

Enzyme Active Sites: Binding to and inhibiting enzyme activity.

相似化合物的比较

Piperidine: Another heterocyclic amine with similar applications in pharmaceuticals and agrochemicals.

Pyrrolidine: A five-membered ring amine with applications in organic synthesis and drug development.

Tetrahydrofuran: An ether with a similar ring structure, used as a solvent and in polymer chemistry.

Uniqueness:

Functional Groups: The presence of both amine and ether functional groups in morpholine provides unique reactivity and versatility in chemical reactions.

Biological Activity: Morpholine derivatives often exhibit enhanced biological activity compared to similar compounds, making them valuable in medicinal chemistry.

生物活性

4-Heptanoylmorpholine is a morpholine derivative with potential biological activity, particularly in the context of its pharmacological properties. This compound has garnered interest due to its structural features that may contribute to various biological effects, including anti-inflammatory and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound consists of a morpholine ring substituted with a heptanoyl group at the 4-position. The presence of both the morpholine moiety and the heptanoyl chain is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of morpholine derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines. A notable study evaluated several morpholinoquinoline derivatives against HepG2 liver cancer cells, revealing varying degrees of cytotoxicity with some compounds exhibiting IC50 values as low as 8.50 μM .

Table 1: Anticancer Activity of Morpholine Derivatives

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 3c | HepG2 | 11.42 | Moderate activity |

| 3d | HepG2 | 8.50 | High activity |

| 3e | HepG2 | 12.76 | Effective against cell migration |

Anti-inflammatory Activity

The anti-inflammatory properties of morpholine derivatives have also been explored. Inhibition of the enzyme lipoxygenase (5-LO) is a common target for anti-inflammatory drugs. Research indicates that compounds with similar structures to this compound exhibit potent inhibitory effects on 5-LO, with some derivatives showing IC50 values below 1 μM .

Table 2: Inhibitory Activity on Lipoxygenase

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| PH-249 | 0.7 | Human whole blood |

| PH-251 | 0.2 | Mast cells |

| Zileuton | 0.4 | Standard comparator |

Case Study 1: Morpholino Derivatives in Cancer Treatment

A recent investigation into novel morpholino derivatives demonstrated their efficacy in reducing tumor cell viability in vitro. The study focused on the structure-activity relationship (SAR) of these compounds, indicating that modifications to the alkyl chain significantly influenced their anticancer potency . The findings suggested that longer alkyl chains might enhance membrane permeability, thereby increasing cytotoxic effects on cancer cells.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using animal models have shown that morpholino derivatives can effectively reduce inflammation markers associated with allergic reactions and asthma. Compounds like PH-251 were tested for their ability to inhibit leukotriene biosynthesis, demonstrating significant reductions in inflammatory responses comparable to established drugs like zileuton . This suggests potential therapeutic applications for treating inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Heptanoylmorpholine, and how can reaction conditions be systematically evaluated?

- Methodological Answer : Synthesis of this compound typically involves coupling reactions between morpholine derivatives and heptanoyl precursors. Systematic evaluation requires varying reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and analyzing yields via techniques like NMR and GC-MS. For reproducibility, document reaction kinetics and purity thresholds using standardized protocols (e.g., IUPAC guidelines) . Trial experiments should validate conditions before scaling (e.g., testing solvent systems for side-reaction suppression) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

| Technique | Parameters | Utility |

|---|---|---|

| NMR | , shifts | Confirms molecular structure and substituent positions |

| GC-MS | Retention time, fragmentation patterns | Detects volatile impurities |

| HPLC | Column type, mobile phase | Quantifies purity under non-volatile conditions |

| Cross-validate results with reference standards (e.g., PubChem data) to minimize instrumental bias . |

Q. How should researchers design experiments to assess the compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing this compound to controlled stressors (light, humidity, temperature). Use factorial design to isolate degradation pathways. Monitor changes via FTIR (functional groups) and mass loss assays. Include control batches and statistical analysis (e.g., ANOVA) to distinguish noise from significant degradation .

Advanced Research Questions

Q. What experimental frameworks can elucidate the mechanistic role of this compound in catalytic or biological systems?

- Methodological Answer : Employ kinetic isotope effects (KIEs) or isotopic labeling to trace reaction pathways in catalytic applications. For biological studies, use fluorescence tagging or SPR (surface plasmon resonance) to monitor binding interactions. Integrate computational modeling (DFT or MD simulations) to predict active sites and validate experimentally . Ensure hypothesis-driven designs, such as testing substrate specificity via mutagenesis assays .

Q. How can contradictory data on this compound’s physicochemical properties (e.g., solubility, logP) be resolved across studies?

- Methodological Answer : Perform comparative studies under standardized conditions (e.g., OECD guidelines for logP determination). Use collaborative ring-testing to identify inter-lab variability sources. Apply meta-analysis to reconcile discrepancies, focusing on methodological outliers (e.g., solvent choice in solubility assays) . Publish raw datasets with metadata to enable reproducibility .

Q. What strategies are effective for integrating this compound into multi-step synthetic pathways without intermediate degradation?

- Methodological Answer : Optimize protecting groups for the morpholine ring (e.g., Boc or Fmoc) to prevent undesired side reactions. Use real-time monitoring (e.g., in-situ IR) to track intermediate stability. Design orthogonal reaction conditions (pH, solvent compatibility) and validate via small-scale pilot reactions before full synthesis .

Q. How should researchers design ecotoxicological studies to evaluate this compound’s environmental impact?

- Methodological Answer : Adopt tiered testing:

Acute toxicity assays (e.g., Daphnia magna LC50) under OECD 202 guidelines.

Chronic exposure studies measuring bioaccumulation in model organisms (e.g., zebrafish).

Degradation profiling via LC-MS/MS to identify persistent metabolites.

Include positive/negative controls and statistical power analysis to ensure ecological relevance .

Q. Methodological Best Practices

- Hypothesis Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Data Interpretation : Apply error propagation analysis and uncertainty quantification (e.g., Monte Carlo simulations) to enhance robustness .

- Ethical Compliance : Align biological studies with institutional review protocols for sample use and data sharing .

属性

IUPAC Name |

1-morpholin-4-ylheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-3-4-5-6-11(13)12-7-9-14-10-8-12/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYHDMRTVQGFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171682 | |

| Record name | Morpholine, 4-heptanoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18494-67-2 | |

| Record name | N-Heptanoylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018494672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC195018 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-heptanoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HEPTANOYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88F5CEZ7ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。